N-Methyltrimethylacetamide
Overview
Description
N-Methyltrimethylacetamide, also known as N-Methylpivalamide, is an organic compound with the molecular formula C6H13NO. It is a colorless to slightly yellow liquid with a characteristic amine-like odor. This compound is known for its excellent solubility in polar solvents and its stability under various conditions, making it a valuable reagent in organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyltrimethylacetamide can be synthesized through the reaction of trimethylamine with acetyl chloride. The reaction typically occurs at room temperature and involves the following steps:
Reaction of Trimethylamine with Acetyl Chloride: Trimethylamine is reacted with acetyl chloride to form this compound.
Purification: The resulting product is purified through distillation or recrystallization to obtain a high-purity compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors, and the purification process involves distillation under reduced pressure to remove impurities .
Chemical Reactions Analysis
Types of Reactions: N-Methyltrimethylacetamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the amide group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction Reactions: It can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: The major products are substituted amides or other derivatives.
Oxidation Reactions: The products include oxides or hydroxylated compounds.
Reduction Reactions: The major products are amines or other reduced derivatives.
Scientific Research Applications
N-Methyltrimethylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, facilitating various chemical reactions.
Biology: The compound is employed in biochemical assays and as a stabilizing agent for certain biological molecules.
Medicine: It is used in the synthesis of pharmaceuticals and as an intermediate in drug development.
Industry: this compound is utilized in the production of dyes, plastic coatings, and adhesives
Mechanism of Action
Comparison with Similar Compounds
N-Methylacetamide (C3H7NO): A simpler amide with similar solubility properties but lower thermal stability.
N,N-Dimethylacetamide (C4H9NO): Another amide with higher solubility and different reactivity due to the presence of two methyl groups on the nitrogen atom
Uniqueness of N-Methyltrimethylacetamide:
Thermal Stability: It exhibits higher thermal stability compared to simpler amides.
Solubility: It has excellent solubility in polar solvents, making it versatile for various applications.
Reactivity: The presence of the trimethyl group enhances its reactivity in certain chemical reactions
This compound stands out due to its unique combination of stability, solubility, and reactivity, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
N,2,2-trimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2,3)5(8)7-4/h1-4H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKKJBRRKIKWFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218458 | |
Record name | 2,2,N-Trimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70218458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6830-83-7 | |
Record name | N,2,2-Trimethylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6830-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,N-Trimethylpropanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006830837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6830-83-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223053 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,N-Trimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70218458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6830-83-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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